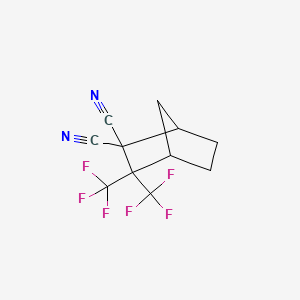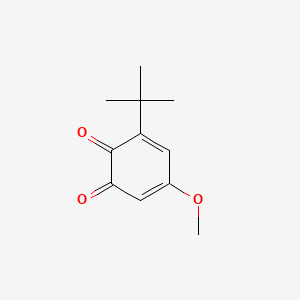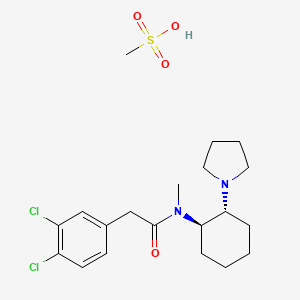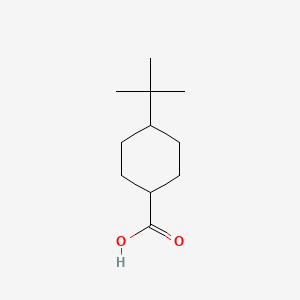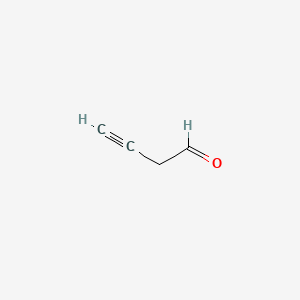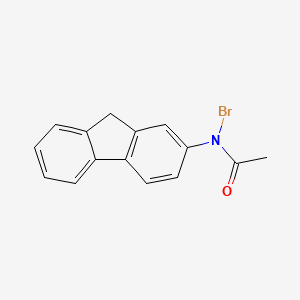![molecular formula C10H19NO B1197930 (6S,7R)-2-azaspiro[5.5]undecan-7-ol CAS No. 49620-06-6](/img/structure/B1197930.png)
(6S,7R)-2-azaspiro[5.5]undecan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6S,7R)-2-azaspiro[5.5]undecan-7-ol is an azaspiro compound.
Wissenschaftliche Forschungsanwendungen
Asymmetric Electrocatalysis
A study by Kashiwagi et al. (2003) demonstrated the use of a modified graphite felt electrode with a chiral 1-azaspiro[5.5]undecane N-oxyl radical for the electrocatalytic oxidation of diols. This process yielded optically active lactones with high enantiopurity, showcasing the potential of (6S,7R)-2-azaspiro[5.5]undecan-7-ol in asymmetric electrocatalysis (Kashiwagi et al., 2003).
Total Synthesis of Alkaloids
Pandey et al. (2011) achieved enantioselective total syntheses of naturally occurring 2-azaspiro[5.5]undecan-7-ol alkaloids, such as isonitramine and sibirine, from enantiomerically pure starting materials. This highlights the role of this compound in the synthesis of complex natural products (Pandey et al., 2011).
Spiroaminal Synthesis Strategies
Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including those with the 1-azaspiro[5.5]undecane ring system. This compound is a core in natural and synthetic products with significant biological activities, thus underlining its importance in synthetic chemistry (Sinibaldi & Canet, 2008).
Monooxygenase Stereoselectivity in Biosynthesis
Research by McErlean et al. (2002) investigated the stereoselectivity of monooxygenase in the biosynthesis of stereoisomeric spiroacetals, including those involving 2-azaspiro[5.5]undecan-7-ol. This study provides insight into the enzymatic processes involving spiro compounds and their stereoselective synthesis (McErlean et al., 2002).
Eigenschaften
| 49620-06-6 | |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
(6S,11R)-2-azaspiro[5.5]undecan-11-ol |
InChI |
InChI=1S/C10H19NO/c12-9-4-1-2-5-10(9)6-3-7-11-8-10/h9,11-12H,1-8H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
POCJOGNVFHPZNS-ZJUUUORDSA-N |
Isomerische SMILES |
C1CC[C@@]2(CCCNC2)[C@@H](C1)O |
SMILES |
C1CCC2(CCCNC2)C(C1)O |
Kanonische SMILES |
C1CCC2(CCCNC2)C(C1)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(tert-butylamino)-2-hydroxypropoxy]-4-methoxy-N-phenylbenzamide](/img/structure/B1197848.png)
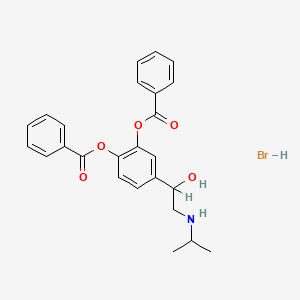


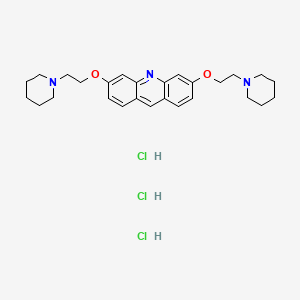
![(2S)-N-[2-[(2-aminoacetyl)amino]acetyl]-3-(4-hydroxyphenyl)-2-(methylamino)propanamide](/img/structure/B1197854.png)
